3-[(4-Methylphenyl)methyl]piperidine
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Overview
Description
3-[(4-Methylphenyl)methyl]piperidine is an organic compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylphenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives, in general, interact with their targets in a variety of ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pharmaceutical compounds, including 3-[(4-methylphenyl)methyl]piperidine . These factors can include pH, temperature, presence of other substances, and individual patient characteristics.
Biochemical Analysis
Biochemical Properties
It has been found to interact with opioid receptors . The 3- and 4-methyl groups contribute to its antagonist properties .
Cellular Effects
The cellular effects of 3-[(4-methylphenyl)methyl]piperidine are largely related to its interactions with opioid receptors . It has been found to act as an antagonist, inhibiting the action of opioids on these receptors .
Molecular Mechanism
The molecular mechanism of this compound involves binding to opioid receptors, where it acts as an antagonist . The presence of the 3- and 4-methyl groups on the piperidine ring contributes to its antagonist properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylphenyl)methyl]piperidine typically involves the reaction of piperidine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Methylphenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)methyl]piperidine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
4-Methylpiperidine: A piperidine derivative with a methyl group at the 4-position.
Benzylpiperidine: A piperidine derivative with a benzyl group.
Comparison: 3-[(4-Methylphenyl)methyl]piperidine is unique due to the presence of both a piperidine ring and a 4-methylphenylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to other piperidine derivatives, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its solubility and reactivity in different environments.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h4-7,13-14H,2-3,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKGZWRUWUHQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408615 |
Source
|
Record name | 3-(4-Methyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136421-81-3 |
Source
|
Record name | 3-(4-Methyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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